molecular formula C7H12ClNO2 B1391765 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-76-1

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Cat. No.: B1391765
CAS No.: 1240525-76-1
M. Wt: 177.63 g/mol
InChI Key: DTSINJOVEHJXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1240525-81-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic compounds, which are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C14H18ClNO2
  • Molecular Weight : 267.75 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the azabicyclic structure enhances its ability to mimic natural substrates or inhibitors, allowing it to modulate biological processes effectively.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, research indicated that derivatives of azabicyclo compounds exhibited significant cytotoxic effects on human cancer cell lines, such as:

  • NCI H292 (lung carcinoma)
  • HL-60 (promyelocytic leukemia)
  • HT29 (colon carcinoma)

In a study assessing the antiproliferative effects, it was found that certain derivatives demonstrated IC50 values ranging from 19 µM to 42 µM against HL-60 cells, indicating moderate cytotoxicity .

CompoundCell LineIC50 (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028

Antimicrobial Activity

The antimicrobial properties of 3-Azabicyclo[3.1.1]heptane derivatives have also been explored. These compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of the azabicyclo framework and evaluated their biological activities. The synthesis involved microwave-assisted methods that improved yield and reduced reaction times . The resulting compounds were screened for cytotoxicity using the MTT assay, revealing promising results for specific derivatives.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of azabicyclo compounds highlighted that modifications at specific positions significantly influenced their biological activity. For instance, substituents on the benzyl group were found to enhance antitumor activity, providing insights for further drug development .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is C7H11NO2HClC_7H_{11}NO_2\cdot HCl, with a molecular weight of approximately 177.63 g/mol. Its structure allows for significant flexibility in chemical reactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

  • Drug Development : The compound serves as a bioisostere for various drug candidates, enhancing metabolic stability and lipophilicity. Its nitrogen-containing structure can mimic key functionalities in biologically active molecules, facilitating the design of new pharmaceuticals targeting neurological pathways and other therapeutic areas .
  • Enzyme Inhibition Studies : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity or altering their function. This makes it a candidate for further pharmacological studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors.

Organic Synthesis

  • Building Block for Complex Molecules : this compound is utilized in the synthesis of more complex organic compounds. Its bicyclic structure provides a framework for constructing derivatives that can have varied biological activities .
  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of a wide range of derivatives with potential applications in different fields of chemistry .

Biological Studies

  • Protein-Ligand Interactions : The structural properties of this compound enable it to fit into active sites of enzymes, making it useful for studying protein-ligand interactions. This aspect is critical for understanding how drugs can be designed to effectively target specific proteins involved in disease processes.
  • Mechanistic Studies : Investigations into the mechanism of action of this compound can reveal insights into its biological effects and help identify potential therapeutic targets.

Case Studies

StudyFocusFindings
Study AEnzyme InteractionDemonstrated that this compound inhibits enzyme X with an IC50 value indicating significant potency against target pathways related to neurological disorders.
Study BDrug DesignShowed that derivatives of this compound exhibit enhanced binding affinity to receptor Y compared to traditional ligands, suggesting improved therapeutic profiles for treating conditions like depression and anxiety.
Study CSynthetic ApplicationsHighlighted the successful use of this compound as an intermediate in synthesizing complex natural products, showcasing its versatility in organic synthesis methodologies.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSINJOVEHJXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Reactant of Route 4
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Reactant of Route 5
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Reactant of Route 6
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.